molecular formula C9H9ClN2O B13697900 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone

1-(6-Chloro-2-pyridyl)-2-pyrrolidinone

Cat. No.: B13697900
M. Wt: 196.63 g/mol
InChI Key: VWCSTEMBRJHTDB-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-pyridyl)-2-pyrrolidinone is a chemical compound of interest in research and development, particularly for its potential as a versatile synthetic building block. The compound features a 2-pyrrolidinone moiety, a five-membered lactam that is a known constituent of natural moisturizing factor and is widely utilized as a polar aprotic solvent and a precursor in polymer chemistry . The 2-pyrrolidinone ring system is a common scaffold in medicinal chemistry, contributing to a molecule's three-dimensionality and influencing its physicochemical parameters, which can be critical for optimizing the pharmacokinetic profile of drug candidates . The 6-chloropyridyl group is a common halogenated heteroaromatic group that can facilitate further synthetic elaboration through metal-catalyzed cross-coupling reactions or nucleophilic substitutions. This makes this compound a valuable intermediate for constructing more complex molecules. Researchers may explore its application in developing novel compounds for various therapeutic areas or as a key subunit in material science. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H9ClN2O/c10-7-3-1-4-8(11-7)12-6-2-5-9(12)13/h1,3-4H,2,5-6H2

InChI Key

VWCSTEMBRJHTDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=NC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 6-Chloro-2-pyridine

The 6-chloro substituent on the pyridine ring is reactive towards nucleophilic substitution, allowing for the introduction of nitrogen-containing groups such as pyrrolidinone. A common approach is to react 6-chloro-2-pyridine with pyrrolidinone or a pyrrolidinone precursor under basic conditions to form the desired compound.

  • Reaction Conditions: Typically, the reaction is carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
  • Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to deprotonate the pyrrolidinone nitrogen, enhancing nucleophilicity.
  • Temperature: The reaction temperature ranges from room temperature to elevated temperatures (80–100 °C) to facilitate substitution.

Palladium-Catalyzed Coupling Reactions

An alternative and more versatile method involves palladium-catalyzed Buchwald–Hartwig amination, which couples an amine (pyrrolidinone or its derivative) with a halogenated pyridine.

  • Catalysts: Pd2(dba)3 or Pd(OAc)2 with ligands such as XantPhos or di-tert-butylphosphine derivatives.
  • Bases: Potassium tert-butoxide (tBuOK), cesium carbonate (Cs2CO3), or sodium hydride (NaH).
  • Solvents: Toluene, NMP, or tetrahydrofuran (THF).
  • Temperature: Generally conducted between 80 °C and 120 °C.
  • This method allows for high regioselectivity and yields, especially for sterically hindered or electronically deactivated substrates.

Multi-Step Synthesis via Key Intermediates

Some synthetic strategies involve preparing key intermediates such as 2-aminothiazole derivatives or acylated pyrrolidinones, which are then coupled to the chloropyridine moiety.

  • For example, acetophenone derivatives can be converted through bromination, thiourea treatment, and acetylation to form intermediates that are further functionalized.
  • The coupling of these intermediates with chloropyridine derivatives under basic or catalytic conditions yields the target compound.

Representative Experimental Data and Yields

The following table summarizes typical reaction conditions, yields, and characterization data from reported syntheses of related compounds that include the 1-(6-chloro-2-pyridyl)-2-pyrrolidinone framework:

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 6-chloro-2-pyridine + pyrrolidinone, NaH, DMF, 100 °C, 12 h 75–85 Monitored by thin-layer chromatography (TLC)
Pd-catalyzed coupling Pd2(dba)3, XantPhos, tBuOK, toluene, 100 °C, 6 h 80–90 High regioselectivity and purity
Multi-step synthesis Bromination, thiourea, acetylation, coupling 70–88 Intermediate purification required

Analytical Characterization

  • NMR Spectroscopy: $$^{1}H$$ NMR typically shows aromatic proton signals for the pyridyl ring and characteristic signals for the pyrrolidinone ring protons.
  • Mass Spectrometry: Confirms molecular weight consistent with the formula C10H11ClN2O.
  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
  • Purification: Column chromatography or recrystallization is often employed.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-pyridyl)-2-pyrrolidinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent/Backbone Molecular Formula Molecular Weight Key Properties/Activities
This compound 6-chloro-2-pyridyl C₉H₉ClN₂O 196.63 High polarity due to lactam and pyridyl groups; potential intermediate in drug synthesis .
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one 3-chloropyrazin-2-yl C₈H₈ClN₃O 197.62 Enhanced π-π stacking potential from pyrazine; used in kinase inhibitor research .
1-(2-Phenylethynyl)-2-pyrrolidinone 2-phenylethynyl C₁₂H₁₁NO 185.22 Hydrophobic substituent increases lipophilicity; reactive alkyne for click chemistry .
1-(3-Chloro-2-methylphenyl)-2-pyrrolidinone 3-chloro-2-methylphenyl C₁₁H₁₂ClNO 209.67 Bulky aromatic substituent may enhance CNS penetration; explored in neuropharmacology .
1-(6-Chloro-5-fluoropyridin-2-yl)ethanone 6-chloro-5-fluoro-2-pyridinyl C₇H₄ClFNO 173.57 Fluorine enhances metabolic stability; used in agrochemical intermediates .
1-(6-Chloropyridazin-3-yl)pyrrolidine-2-carboxylic acid 6-chloropyridazin-3-yl + carboxylic acid C₉H₈ClN₃O₂ 229.63 Carboxylic acid improves solubility; potential protease inhibitor scaffold .

Structural and Electronic Effects

  • Chloropyridyl vs. Chloropyrazinyl : The 6-chloro-2-pyridyl group in the target compound offers moderate electron-withdrawing effects and planar geometry, facilitating interactions with aromatic residues in proteins. In contrast, the 3-chloropyrazine substituent (C₈H₈ClN₃O) introduces additional nitrogen atoms, enhancing hydrogen-bonding and π-stacking capabilities .
  • Alkyne vs. Aryl Groups: The phenylethynyl group in 1-(2-phenylethynyl)-2-pyrrolidinone introduces a rigid, linear alkyne moiety, enabling participation in cycloaddition reactions for bioconjugation .

Physicochemical Properties

  • Polarity and Solubility : The carboxylic acid derivative (C₉H₈ClN₃O₂) exhibits higher aqueous solubility compared to the parent compound due to ionizable groups .
  • Thermal Stability: 1-(2-Phenylethynyl)-2-pyrrolidinone has a melting point of 49–50°C and a predicted boiling point of 301.7°C, reflecting its stability under high-temperature conditions .

Q & A

Q. What are the recommended synthetic routes for 1-(6-Chloro-2-pyridyl)-2-pyrrolidinone, and how do reaction conditions influence yield?

The synthesis of halogenated pyrrolidinones typically involves coupling pyridine derivatives with pyrrolidinone precursors. For example, analogous compounds like 1-(3-Bromo-4-pyridyl)-2-pyrrolidinone are synthesized via condensation of halogenated benzaldehyde derivatives with pyrrolidinone under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to pyrrolidinone) and reaction time (6–12 hours) can enhance yields up to 65–75%. Catalytic bases like K₂CO₃ may improve nucleophilic substitution efficiency for halogenated intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the pyrrolidinone ring (e.g., carbonyl resonance at ~175 ppm) and chloro-pyridyl substituents (aromatic protons at 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., calculated for C9_9H8_8ClN2_2O: [M+H]+^+ = 211.0375) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What thermodynamic properties are critical for reaction optimization with this compound?

Key parameters include:

  • Enthalpy of Formation : Halogenated pyrrolidinones exhibit moderate exothermicity (−120 to −150 kJ/mol), requiring controlled heating to avoid decomposition .
  • Solubility : High solubility in DMSO (≥50 mg/mL) and moderate solubility in ethanol (10–20 mg/mL) influence solvent selection for reactions .

Advanced Research Questions

Q. How do electronic effects of the 6-chloro-2-pyridyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group enhances electrophilicity at the pyridine C-2 position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies on similar compounds show reaction rates increase by ~30% compared to non-halogenated analogs . However, steric hindrance from the pyrrolidinone ring may necessitate bulky ligands (e.g., XPhos) for Pd-catalyzed reactions .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyrrolidinones?

Discrepancies in bioactivity (e.g., IC50_{50} values) often arise from assay conditions. For example:

  • Solvent Effects : DMSO concentrations >1% can artificially inflate cytotoxicity .
  • Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) differentiate true activity from artifacts caused by rapid degradation .
    Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improve reproducibility .

Q. How can in situ NMR monitor reaction intermediates involving this compound?

Adapt protocols from hydroamidation studies:

  • Use deuterated solvents (e.g., DMSO-d6_6) and a sealed NMR tube with Ru or Pd catalysts.
  • Track shifts in pyrrolidinone carbonyl peaks (δ 170–175 ppm) to identify intermediates like enolate or acylated species .
  • Time-resolved 1^1H NMR at 100°C can capture transient intermediates with millisecond lifetimes .

Q. What structural analogs of this compound exhibit enhanced selectivity in herbicidal or anticonvulsant applications?

  • Herbicidal Activity : Fluorochloridone (a 3-chloro-4-chloromethyl analog) shows selectivity for monocot weeds via inhibition of phytoene desaturase .
  • Anticonvulsant Potential : 1-(2-Propylpentanoyl)-2-pyrrolidinone reduces seizure duration in rodent models by modulating GABAA_A receptor kinetics .

Q. What safety protocols are essential for handling halogenated pyrrolidinones?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing HCl gas (common in dehalogenation steps) .
  • Spill Management : Neutralize acidic residues with NaHCO3_3 and adsorb liquids with vermiculite .

Methodological Challenges and Solutions

Q. How to optimize enantiomeric purity when synthesizing chiral derivatives?

  • Chiral Auxiliaries : Use (S)-BINOL-based catalysts for asymmetric alkylation (e.g., 80–90% ee) .
  • Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) resolve enantiomers with baseline separation .

Q. What computational tools predict the binding affinity of this compound with biological targets?

  • Docking Simulations : AutoDock Vina or Schrödinger Glide model interactions with enzymes like acetylcholinesterase (RMSD ≤2.0 Å) .
  • MD Simulations : GROMACS trajectories (20–50 ns) assess stability of ligand-protein complexes .

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